3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H6FN3O2 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
3-amino-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6FN3O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,10H2,(H,13,14) |
InChI Key |
XFFZRVJCNLUPQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1F)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with appropriate fluorinated aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions using a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-tuberculosis agent and other therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluoro group can enhance its binding affinity and specificity for certain targets . Additionally, the compound may participate in signaling pathways by modulating the activity of key proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazopyridine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties
Key Observations:
- Amino Group Impact: The 3-amino group in the target compound enhances hydrogen-bonding interactions with enzyme active sites, as seen in COX-2 inhibition studies of non-fluorinated analogs .
- Fluorine Position: Fluorine at position 6 (vs.
- Trifluoromethyl vs. Methyl : The -CF₃ group in 3-Chloro-6-(trifluoromethyl)... increases electron-withdrawing effects and resistance to oxidative metabolism compared to methyl-substituted derivatives .
Pharmacological and Biochemical Comparisons
Key Findings:
- COX Selectivity: The 3-amino group in non-fluorinated analogs drives COX-2 selectivity, suggesting that the target compound’s 6-fluoro substituent may further refine this selectivity by reducing off-target interactions .
- Metabolic Stability : Fluorine and trifluoromethyl groups in analogs like 8-Chloro-6-(trifluoromethyl)... demonstrate improved pharmacokinetic profiles, a trait likely shared by the 6-fluoro target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
